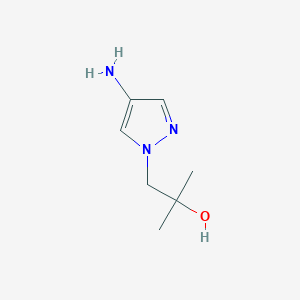
1-(4-amino-1H-pirazol-1-il)-2-metilpropan-2-ol
Descripción general
Descripción
The compound “1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of the amino group (-NH2) and the hydroxyl group (-OH) suggests that this compound could participate in various chemical reactions involving these functional groups.
Aplicaciones Científicas De Investigación
Química de coordinación y complejos metálicos
La parte de pirazol dentro del compuesto sirve como un excelente ligando para formar complejos metálicos. La investigación ha demostrado que los ligandos basados en pirazol pueden apoyar la síntesis de nuevos complejos de cobre . Estos complejos son importantes en el estudio de la química de coordinación y tienen posibles aplicaciones que van desde la catálisis hasta la ciencia de los materiales.
Actividad antioxidante y anticancerígena
Los derivados del pirazol han sido evaluados por sus propiedades antioxidantes, que son cruciales para combatir las enfermedades relacionadas con el estrés oxidativo . Además, estos compuestos han mostrado actividades citotóxicas contra varias líneas celulares cancerosas, lo que los hace valiosos en la investigación de fármacos anticancerígenos .
Síntesis de compuestos heterocíclicos
El compuesto en cuestión puede usarse como precursor para sintetizar una amplia gama de compuestos heterocíclicos. Estos compuestos son fundamentales en productos farmacéuticos y agroquímicos debido a sus diversas actividades biológicas .
Efectos biológicos y agentes antivirales
Los efectos biológicos de los compuestos β-dicetona, que están estructuralmente relacionados con el compuesto dado, son de gran interés. Se han investigado por su papel como posibles agentes antivirales, lo cual es cada vez más importante en el desarrollo de nuevos medicamentos .
Reactivos de química sintética
Como derivado de β-dicetona, este compuesto puede actuar como un reactivo en química sintética, particularmente en la síntesis de moléculas orgánicas complejas. Su papel en la facilitación de varias reacciones químicas lo convierte en un activo valioso en las metodologías sintéticas .
Desarrollo de fármacos
Dada la importancia estructural del anillo de pirazol, los derivados de este compuesto pueden ser fundamentales en el desarrollo de nuevos fármacos. El núcleo de pirazol es un motivo común en varios medicamentos comercializados, especialmente aquellos que se usan para tratar diferentes tipos de cáncer .
Mecanismo De Acción
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting or activating the function of the target .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives, it’s likely that multiple pathways could be affected .
Propiedades
IUPAC Name |
1-(4-aminopyrazol-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-7(2,11)5-10-4-6(8)3-9-10/h3-4,11H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLKJRCGDXKJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=C(C=N1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1206640-59-6 | |
| Record name | 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1532783.png)
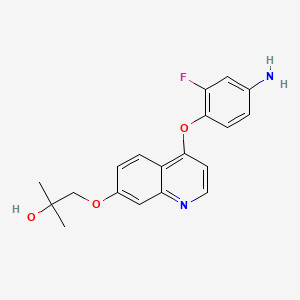
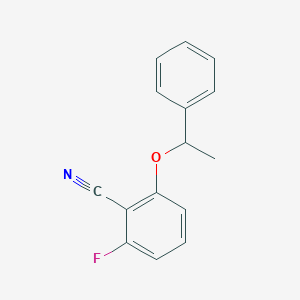

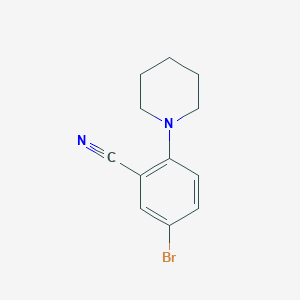

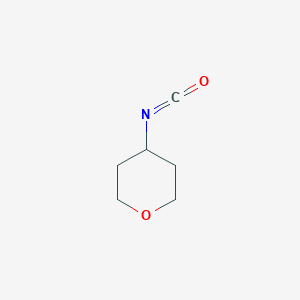
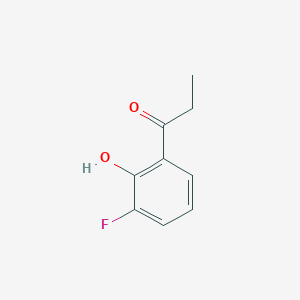
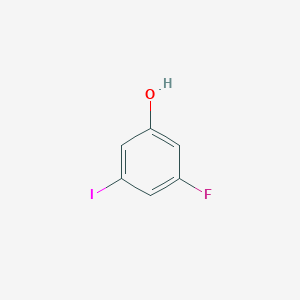


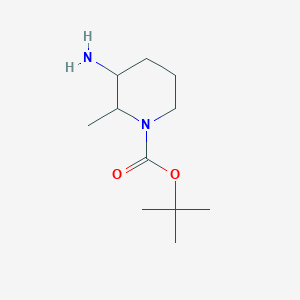
![7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1532802.png)
